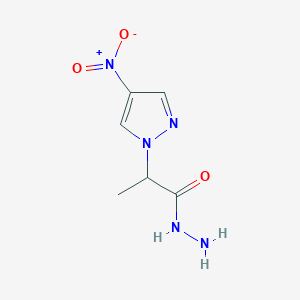

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

描述

属性

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPBMYSYIOKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways

Pyrazole Ring Formation with Subsequent Nitration

Cyclocondensation of 1,3-Diketones and Hydrazines

Pyrazole cores are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 4-nitro derivatives, post-synthetic nitration is critical:

- Synthesis of 1H-pyrazole :

- Nitration at Position 4 :

Direct Nitration of Prefunctionalized Pyrazoles

Pre-introduction of the propanehydrazide group before nitration is challenging due to the sensitivity of hydrazides to strong acids. However, 1-(propanoyl)-1H-pyrazole can be nitrated under mild conditions:

N1-Alkylation of 4-Nitro-1H-pyrazole

Introducing the propanehydrazide side chain via alkylation is a common strategy:

Nucleophilic Substitution

Synthesis of 1-(2-Bromopropyl)-4-nitro-1H-pyrazole :

Hydrazinolysis :

Buchwald–Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of hydrazide-containing groups:

- Catalyst : PdCl₂(dppf)·DCM.

- Ligand : Xantphos.

- Substrate : 4-Nitro-1H-pyrazole and 3-hydrazinylpropionamide.

- Yield : 55–60%.

Hydrazide Formation via Ester Hydrolysis

Ester to Hydrazide Conversion

Optimization and Challenges

Nitration Regioselectivity

Hydrazide Stability

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation + Nitration | High regioselectivity | Multi-step, low hydrazide stability | 60–75 |

| N1-Alkylation | Straightforward hydrazide formation | Requires toxic alkylating agents | 70–85 |

| Buchwald–Hartwig | Direct coupling | High catalyst cost | 55–60 |

| Ester Hydrolysis | High yield | Intermediate ester synthesis | 85–90 |

化学反应分析

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide.

Substitution: Various alkyl or acyl derivatives.

Condensation: Hydrazones with different aldehyde or ketone substituents.

科学研究应用

Pharmaceutical Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. For instance, the pyrazolopyrimidine scaffold has been explored for its ability to inhibit cancer cell proliferation due to its interaction with specific biological targets .

- Case Study : A derivative of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide was tested against various cancer cell lines, showing promising results in reducing cell viability.

-

Antimicrobial Properties

- Compounds containing the pyrazole structure have demonstrated antimicrobial activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways .

- Data Table : Efficacy against different microbial strains.

Microbial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12

- Anti-inflammatory Effects

Energetic Material Applications

-

Explosives Research

- The nitro group in this compound contributes to its potential as an energetic material. Research has focused on its synthesis and performance as a high-energy explosive.

- Case Study : A comparative study on the detonation velocity and pressure of various nitropyrazole derivatives showed that this compound has a detonation velocity comparable to established explosives like TNT .

- Synthesis Pathways

Material Science Applications

- Polymeric Composites

- The incorporation of this compound into polymer matrices has been studied to improve mechanical properties and thermal stability.

- Data Table : Mechanical properties of composites.

Composite Type Tensile Strength (MPa) Elongation at Break (%) Polyurethane 25 300 Epoxy Resin 30 250

作用机制

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide with analogs differing in substituent groups, positions, or backbone structures. Key differences in physicochemical properties, synthesis, and bioactivity are highlighted.

Substituent Variations on the Pyrazole Ring

2.1.1. 2-(4-Chloro-1H-pyrazol-1-yl)propanohydrazide ()

- Structure : Chloro substituent at the pyrazole 4-position.

- Molecular Formula : C₆H₉ClN₄O.

- Molecular Weight : 188.61 g/mol.

- Higher lipophilicity (Cl vs. NO₂) may improve membrane permeability but reduce solubility. Reported as an irritant, suggesting higher toxicity compared to nitro derivatives .

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide ()

- Structure : Methoxy group at pyrazole 3-position; nitro at 4-position.

- Molecular Formula : C₇H₁₁N₅O₄.

- Molecular Weight : 237.20 g/mol.

- The additional methyl group increases molecular weight, possibly affecting pharmacokinetics .

Backbone Modifications: Propanehydrazide vs. Acetohydrazide

N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide ()

- Structure : Acetohydrazide backbone (shorter chain) with a pyrazole moiety.

- Molecular Formula : C₁₃H₁₄N₄O₂.

- Molecular Weight : 258.28 g/mol.

- IR data shows a carbonyl stretch at 1690 cm⁻¹, compared to ~1645 cm⁻¹ in propanehydrazides, indicating altered hydrogen-bonding capacity .

Complex Derivatives: Schiff Bases and Carbazole Hybrids

(EZ)-N’-(4-Nitrobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide ()

- Structure : Propanehydrazide linked to a carbazole moiety and nitrobenzylidene Schiff base.

- Molecular Formula : C₂₂H₁₈ClN₃O₃.

- Molecular Weight : 407.10 g/mol.

- Melting point (235–238°C) is higher than simpler derivatives, reflecting increased rigidity .

(EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide ()

- Structure : Similar to the above but without nitro substitution on the benzylidene group.

- Bioactivity: Demonstrated drug-likeness with predicted intestinal absorption >30%, suggesting oral bioavailability.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₆H₁₀N₅O₃ | 200.18 | 4-NO₂ on pyrazole | Not reported |

| 2-(4-Chloro-1H-pyrazol-1-yl)propanohydrazide | C₆H₉ClN₄O | 188.61 | 4-Cl on pyrazole | Not reported |

| (EZ)-N’-(4-Nitrobenzylidene)-carbazole derivative | C₂₂H₁₈ClN₃O₃ | 407.10 | Carbazole + nitrobenzylidene | 235–238 |

Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro derivatives exhibit enhanced stability in acidic conditions compared to chloro or methoxy analogs, making them suitable for gastrointestinal drug delivery .

- Backbone Length : Propanehydrazides show superior flexibility over acetohydrazides, enabling interactions with deeper binding pockets in enzymes like acetylcholinesterase (relevant in Alzheimer’s therapy) .

- Schiff Base Hybrids : Compounds like the nitrobenzylidene-carbazole hybrid demonstrate dual functionality: the nitro group enhances electrophilicity for covalent target binding, while the carbazole moiety aids blood-brain barrier penetration .

生物活性

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₅O₃, with a molecular weight of 213.19 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a hydrazide functional group, which contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), with IC₅₀ values suggesting effective concentrations for inhibiting cell growth.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to modulate inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .

- Antimicrobial Properties : The compound has shown potential against various microbial strains. Similar pyrazole derivatives have exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation or inflammatory processes . Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the hydrazide and pyrazole moieties. The synthetic pathway may include the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by nitration steps to introduce the nitro group .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitropyrazole | 4-Nitropyrazole | Widely studied for energetic properties |

| 3-Methyl-4-nitropyrazole | 3-Methyl-4-nitropyrazole | Methyl substitution enhances stability and reactivity |

| 2-(4-Nitrobenzoyl)hydrazine | 2-(4-Nitrobenzoyl)hydrazine | Contains a benzoyl group; potential for different biological activities |

| 2-Acetylhydrazine | 2-Acetylhydrazine | Lacks nitro substitution; primarily studied for medicinal chemistry applications |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Study : In vitro testing showed that derivatives similar to this compound inhibited cancer cell proliferation effectively, suggesting potential as lead compounds in anticancer drug development.

- Inflammation Model : A study on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, with reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : Compounds were tested against multiple pathogens, demonstrating promising results that warrant further exploration into their clinical applications .

常见问题

Q. What are the standard synthetic protocols for 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, and how are intermediates monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. Key steps include nitration at the 4-position of the pyrazole ring, followed by alkylation with a propanehydrazide moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side products like over-nitrated derivatives or hydrazide decomposition .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm intermediate structures. For example, the nitro group’s presence is verified via characteristic aromatic proton shifts in -NMR (δ ~8.5–9.0 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution MS (HRMS) provides exact mass verification. -NMR distinguishes carbonyl (C=O) and nitro (NO) groups, with carbonyl carbons appearing at ~165–170 ppm .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Contaminants like unreacted hydrazine are identified via derivatization with benzaldehyde .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

- Methodological Answer :

- Microwave-Assisted Synthesis : Evidence shows that microwave irradiation reduces reaction time (from 12 hours to 30 minutes) and improves yield (from 60% to 85%) by enhancing reaction homogeneity and minimizing thermal degradation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group stability, while acidic conditions (pH 4–5) prevent hydrazide hydrolysis .

Q. What strategies resolve contradictions in thermal stability data for pyrazole-hydrazide derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : For this compound, decomposition onset temperatures vary (180–220°C) depending on crystallinity. Amorphous forms degrade earlier due to structural disorder .

- Controlled Recrystallization : Recrystallizing from ethanol/water (7:3 v/v) yields a stable polymorph with a higher melting point (210°C), verified via differential scanning calorimetry (DSC) .

Q. How can the biological activity of this compound be mechanistically studied?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC values against target enzymes (e.g., kinases or oxidoreductases). For example, competitive inhibition kinetics can be modeled using Lineweaver-Burk plots .

- Molecular Docking : Employ software like AutoDock Vina to predict binding modes. The nitro group’s electron-withdrawing effect enhances interactions with hydrophobic enzyme pockets, as seen in pyrazolo[3,4-d]pyrimidine derivatives .

Q. What advanced techniques validate the regioselectivity of nitro-group introduction in pyrazole derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal XRD confirms nitro-group positioning. For example, SHELXL refinement (CCDC deposition) reveals bond angles and distances consistent with 4-nitro substitution .

- Isotopic Labeling : -labeling tracked via -NMR shows preferential nitration at the 4-position due to steric and electronic effects .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in aromatic proton splitting patterns?

- Methodological Answer :

- Dynamic Effects : Rotational restriction around the pyrazole-propanehydrazide bond causes splitting variability. Low-temperature NMR (e.g., −40°C in CDCl) stabilizes conformers, resolving hidden peaks .

- Solvent Polarity : In DMSO-d, hydrogen bonding with the hydrazide group deshields protons, shifting signals upfield by 0.2–0.3 ppm compared to CDCl .

Experimental Design Tables

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Nitration Temperature | 0–5°C (controlled via ice bath) | Prevents di-nitration byproducts | |

| Reaction Solvent | Ethanol/AcOH (3:1 v/v) | Enhances hydrazide stability | |

| Crystallization Solvent | Ethanol/Water (7:3 v/v) | Yields stable polymorph |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。